Metopimazine-d6

Description

Properties

IUPAC Name |

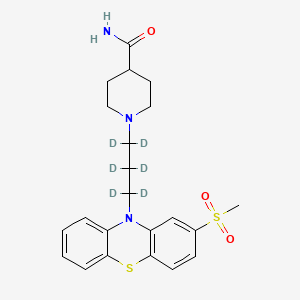

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDBKDMTIJBJLA-NPUHHBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676045 | |

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215315-86-8 | |

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metopimazine-d6 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Metopimazine-d6. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Introduction

This compound is the deuterated analog of Metopimazine, a phenothiazine derivative with potent antiemetic properties. The introduction of deuterium atoms can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard in quantitative bioanalysis. Metopimazine acts as an antagonist at dopamine D2, histamine H1, and serotonin 5-HT3 receptors, making it effective in the prevention and treatment of nausea and vomiting.

Chemical Structure and Properties

This compound is structurally similar to Metopimazine, with six deuterium atoms incorporated into the propyl chain linking the phenothiazine core to the piperidine ring.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 1215315-86-8 | [1][2] |

| Molecular Formula | C₂₂H₂₁D₆N₃O₃S₂ | [2] |

| Molecular Weight | 451.64 g/mol | |

| IUPAC Name | 1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl-1,1,2,2,3,3-d6]-4-piperidinecarboxamide | N/A |

| Synonyms | 1-[3-[2-(Methylsulfonyl)phenothiazin-10-yl]propyl-d6]isonipecotamide, 2-Methylsulfonyl-10-[3-(4-carbamoylpiperidino)propyl-d6]phenothiazine, EXP 999-d6, RP 9965-d6, Vogalene-d6 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Pale Yellow Solid | |

| Storage | 2-8°C Refrigerator | |

| Shipping Conditions | Ambient |

Synthesis

A detailed experimental protocol for the synthesis of this compound, specifically outlining the isotopic labeling steps, is not publicly available. The general synthesis of Metopimazine involves the alkylation of 2-(methylsulfonyl)phenothiazine with a protected 3-halopropylamine derivative, followed by deprotection and reaction with isonipecotamide. The deuterium labeling in this compound is located on the propyl chain. This can be achieved by using a deuterated 1,3-dihalopropane derivative during the alkylation step.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not available, the spectra of the non-deuterated Metopimazine can be used as a reference. The absence of proton signals in the propyl chain region of the ¹H NMR spectrum would confirm the successful deuteration.

Reference ¹H NMR Data for Metopimazine (400 MHz, DMSO-d₆): δ 7.7-7.0 (m, 7H, aromatic), 6.9-6.8 (m, 2H, -NH₂), 4.1 (t, 2H, N-CH₂), 3.2 (s, 3H, SO₂-CH₃), 2.8-2.7 (m, 2H, piperidine-CH₂), 2.4 (t, 2H, -CH₂-), 2.1-1.9 (m, 1H, piperidine-CH), 1.8-1.7 (m, 2H, -CH₂-), 1.6-1.5 (m, 4H, piperidine-CH₂).

Reference ¹³C NMR Data for Metopimazine (100 MHz, DMSO-d₆): δ 176.5, 145.4, 143.5, 140.1, 130.5, 128.0, 127.5, 127.2, 123.2, 122.2, 120.6, 116.4, 113.2, 54.8, 53.0, 44.6, 43.5, 41.7, 28.6, 23.5.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the identity and purity of this compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the deuterated compound.

Experimental Protocol (Reference for Metopimazine): A study on the fragmentation of Metopimazine utilized Electrospray Ionization (ESI) in positive-ion mode. High-resolution mass spectrometry (HRMS) was used to determine the accurate masses of product ions. H/D exchange experiments were also performed by dissolving samples in deuterated methanol (CD₃OD).

Expected Mass Spectrum of this compound: The [M+H]⁺ ion would be expected at m/z 452.6, which is 6 mass units higher than that of the non-deuterated Metopimazine (m/z 446.6).

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and quantification of this compound. A reversed-phase HPLC method developed for Metopimazine can be adapted for its deuterated analog.

Experimental Protocol (Reference for Metopimazine):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of methanol and a buffer (e.g., ammonium formate)

-

Detection: UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry (LC-MS)

-

Flow Rate: Typically around 1.0 mL/min

-

Injection Volume: 10-20 µL

Pharmacological Mechanism of Action

Metopimazine exerts its antiemetic effects by antagonizing several neurotransmitter receptors in the central nervous system, primarily in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus.

Dopamine D2 Receptor Antagonism

Metopimazine blocks D2 receptors in the CTZ, which is a key area in the brain that detects emetic substances in the blood and relays signals to the vomiting center.

References

Metopimazine-d6 mechanism of action as a dopamine antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopimazine is a phenothiazine derivative with potent antiemetic properties. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, particularly within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, a key area involved in the emetic reflex.[1] Metopimazine-d6 is a deuterated analog of Metopimazine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical assays, ensuring accurate quantification of Metopimazine in biological matrices.[2][3][4] From a pharmacodynamic perspective, the mechanism of action of this compound is considered identical to that of its non-deuterated counterpart. This guide provides an in-depth overview of the mechanism of action of Metopimazine as a dopamine antagonist, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

Metopimazine functions as a potent antagonist at dopamine D2 and D3 receptors.[1] The antiemetic effect is primarily attributed to the blockade of D2 receptors in the CTZ. Dopamine released in the CTZ can activate D2 receptors, initiating a signaling cascade that leads to nausea and vomiting. By competitively binding to these receptors without activating them, Metopimazine prevents dopamine from exerting its emetogenic effects.

Beyond its central action in the CTZ, Metopimazine is also considered to have peripheral selectivity, meaning it does not readily cross the blood-brain barrier, which may contribute to a lower incidence of central nervous system side effects compared to other dopamine antagonists.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon activation by an agonist like dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Metopimazine, as an antagonist, binds to the D2 receptor but does not induce this conformational change, thereby blocking the dopamine-induced inhibition of adenylyl cyclase and preventing the downstream signaling cascade.

Quantitative Data: Receptor Binding Affinities

Metopimazine exhibits a distinct binding profile, with high affinity for several receptors implicated in nausea and vomiting. The following table summarizes the available quantitative data on Metopimazine's binding affinity (Ki) for various receptors.

| Receptor | Ligand | Ki (nM) | pKi | Source |

| Dopamine D2 | Metopimazine | ~64 | 7.19 | |

| Dopamine D2 | Metopimazine | Nanomolar Affinity | - | |

| Alpha-1 Adrenergic | Metopimazine | Nanomolar Affinity | - | |

| Histamine H1 | Metopimazine | Nanomolar Affinity | - |

Note: Nanomolar affinity indicates a Ki value in the range of 1-100 nM. Further studies are needed to determine the precise Ki values for all targeted receptors.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Metopimazine for the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Test Compound: Metopimazine at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest cells expressing the D2 receptor and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [3H]Spiperone (at a concentration close to its Kd), and cell membrane preparation.

-

Non-specific Binding: Assay buffer, [3H]Spiperone, non-specific binding control, and cell membrane preparation.

-

Competition Binding: Assay buffer, [3H]Spiperone, varying concentrations of Metopimazine, and cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Metopimazine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Metopimazine that inhibits 50% of the specific binding of [3H]Spiperone).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: cAMP Inhibition Assay

This protocol measures the ability of Metopimazine to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

Materials:

-

Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Agonist: Dopamine.

-

Antagonist: Metopimazine.

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well plates.

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into the appropriate microplate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of Metopimazine or vehicle for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells. Simultaneously or immediately after, add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the Metopimazine concentration.

-

Determine the IC50 value, which is the concentration of Metopimazine that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

-

Conclusion

Metopimazine exerts its antiemetic effects primarily through the potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. Its multifaceted binding profile, including affinity for alpha-1 adrenergic and histamine H1 receptors, may also contribute to its overall therapeutic action. The deuterated form, this compound, serves as an essential tool for the accurate bioanalysis of the parent compound, while sharing the same fundamental mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Metopimazine and other dopamine antagonists in preclinical and clinical research.

References

- 1. Interaction of the antiemetic metopimazine and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Metopimazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopimazine, a phenothiazine derivative, is a potent antiemetic agent primarily functioning as a dopamine D2 and D3 receptor antagonist.[1] Its clinical utility in managing nausea and vomiting, particularly in the context of chemotherapy, is well-established.[2][3] The strategic incorporation of deuterium into the Metopimazine structure presents a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and safety. This guide provides a comprehensive overview of the known physical and chemical properties of Metopimazine, discusses the anticipated effects of deuteration, and outlines relevant experimental protocols and signaling pathways. As specific data for deuterated Metopimazine is not extensively available in public literature, this document combines reported data for the parent compound with established principles of deuterium isotope effects.

Physicochemical Properties

The introduction of deuterium in place of protium can subtly alter the physicochemical properties of a molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] While significant shifts in properties like melting point or boiling point are not always observed, deuteration can influence characteristics such as lipophilicity and pKa to a minor extent. The following tables summarize the available quantitative data for non-deuterated Metopimazine.

Table 1: Physical Properties of Metopimazine

| Property | Value | Source |

| Molecular Formula | C22H27N3O3S2 | [5] |

| Molecular Weight | 445.6 g/mol | |

| Appearance | Pale Yellow Solid | |

| Melting Point | 170.5 °C | |

| Boiling Point | 679.0 ± 65.0 °C at 760 mmHg | |

| Water Solubility | 0.019 mg/mL | |

| Solubility | Soluble in DMSO |

Table 2: Chemical and Pharmacokinetic Properties of Metopimazine

| Property | Value | Source |

| pKa (Strongest Basic) | 8.48 | |

| logP | 2.91 | |

| Polar Surface Area | 83.71 Ų | |

| Bioavailability | 19–34% | |

| Elimination Half-life | Approximately 2 hours | |

| Time to Peak Plasma Concentration (Tmax) | Approximately 60 minutes | |

| Major Metabolite | Metopimazine Acid |

The Impact of Deuteration

Deuteration of a drug molecule is a strategic modification aimed at improving its metabolic profile. The primary impact of substituting hydrogen with deuterium lies in the kinetic isotope effect (KIE), which can significantly slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.

For Metopimazine, which is rapidly metabolized to its acid metabolite, deuteration at specific metabolically active sites could:

-

Decrease the rate of metabolism: This would lead to a longer plasma half-life of the parent drug.

-

Increase systemic exposure (AUC): A slower metabolism would result in a higher overall concentration of the drug in the bloodstream over time.

-

Reduce the formation of metabolites: This could potentially alter the safety profile by decreasing the concentration of active or potentially toxic metabolites.

-

Potentially lead to a more consistent therapeutic effect: A more stable pharmacokinetic profile can result in less inter-individual variability in drug response.

It is important to note that the pharmacodynamic properties of the drug, i.e., its interaction with the dopamine receptors, are not expected to be significantly altered by deuteration.

Mechanism of Action and Signaling Pathway

Metopimazine exerts its antiemetic effects primarily through the antagonism of dopamine D2 and D3 receptors in the chemoreceptor trigger zone (CTZ) of the brain. By blocking these receptors, Metopimazine inhibits the signaling cascade that leads to nausea and vomiting.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that ultimately modulates neuronal excitability. As an antagonist, Metopimazine blocks this pathway.

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Deuterated Metopimazine.

Experimental Protocols

Characterization of deuterated Metopimazine would involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.

Synthesis of Deuterated Metopimazine

The synthesis of deuterated Metopimazine would likely follow established synthetic routes for the parent compound, but with the introduction of deuterated building blocks at specific positions. For example, deuterated precursors could be used in the alkylation steps of the phenothiazine core or the piperidine ring. The specific synthetic strategy would depend on the desired location of the deuterium atoms to maximize the kinetic isotope effect on metabolism.

Structural Elucidation and Purity Analysis

NMR is a primary tool for confirming the structure of a molecule and determining the position and extent of deuteration.

Protocol for ¹H and ²H NMR:

-

Sample Preparation: Dissolve 5-10 mg of deuterated Metopimazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ²H NMR, a non-deuterated solvent may be used.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The absence or significant reduction in the intensity of proton signals at specific chemical shifts, compared to the spectrum of non-deuterated Metopimazine, will confirm the location of deuterium substitution.

-

-

²H NMR Acquisition:

-

Acquire a one-dimensional ²H NMR spectrum.

-

The presence of signals in the ²H spectrum will directly show the chemical environment of the deuterium atoms.

-

-

Data Analysis:

-

Integrate the signals in both ¹H and ²H spectra to determine the degree of deuteration at each site.

-

MS is crucial for confirming the molecular weight of the deuterated compound and quantifying the isotopic enrichment.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the deuterated Metopimazine in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion and Ionization: Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Data Acquisition: Acquire a full scan mass spectrum in high-resolution mode.

-

Data Analysis:

-

The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated Metopimazine.

-

The mass shift compared to the non-deuterated compound will indicate the number of deuterium atoms incorporated.

-

The isotopic distribution pattern can be analyzed to determine the percentage of molecules containing different numbers of deuterium atoms, thus providing the isotopic enrichment.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated Metopimazine.

Caption: General Experimental Workflow for Deuterated Metopimazine.

Conclusion

Deuterated Metopimazine represents a promising next-generation antiemetic with the potential for an improved pharmacokinetic profile. While specific experimental data for the deuterated form is limited, the well-understood principles of the kinetic isotope effect provide a strong rationale for its development. The physical and chemical properties of the parent compound, Metopimazine, serve as a solid foundation for this endeavor. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of deuterated Metopimazine, paving the way for further research and development in this area.

References

- 1. Metopimazine - Wikipedia [en.wikipedia.org]

- 2. What is Metopimazine used for? [synapse.patsnap.com]

- 3. What is the mechanism of Metopimazine? [synapse.patsnap.com]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. Buy Metopimazine | 14008-44-7 | >98% [smolecule.com]

In-Depth Technical Guide to Metopimazine-d6: Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification and purity assessment of Metopimazine-d6, a deuterated analog of Metopimazine. The information is structured to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and data presentation in a clear, accessible format.

Certificate of Analysis (Exemplar)

A Certificate of Analysis (CoA) for a research-grade compound like this compound is a critical document that attests to its quality and purity. Below is a summary table representing typical data found on a CoA for this compound.

| Test | Specification | Result | Method |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |

| Chemical Identity (¹H NMR) | Conforms to Structure | Conforms | ¹H NMR Spectroscopy |

| Mass Identity (MS) | Conforms to Molecular Weight | Conforms | ESI-MS |

| Deuterium Incorporation | ≥99% atom % D | 99.6% | ¹H NMR / Mass Spectrometry |

| Residual Solvents | As per USP <467> | Conforms | Headspace GC-MS |

| Water Content (Karl Fischer) | ≤0.5% | 0.2% | Karl Fischer Titration |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is employed to separate and quantify this compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate and di-potassium hydrogen phosphate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

A standard solution of this compound is prepared in the mobile phase.

-

The sample is injected into the HPLC system.

-

The resulting chromatogram is analyzed to determine the area of the main peak corresponding to this compound.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to determine the extent of deuterium incorporation.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

A small amount of the sample is dissolved in the deuterated solvent.

-

The ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for this compound.

-

The absence or significant reduction of proton signals at the deuterated positions confirms high isotopic enrichment.

-

Mass Spectrometry (MS) for Mass Identity and Deuterium Incorporation

Mass spectrometry confirms the molecular weight of this compound and provides further evidence for the level of deuterium incorporation.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Procedure:

-

The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

The mass-to-charge ratio (m/z) of the molecular ion is measured.

-

The observed m/z is compared to the calculated molecular weight of this compound.

-

The isotopic distribution pattern is analyzed to confirm the presence of six deuterium atoms.

-

Visualizations

Signaling Pathway of Metopimazine

Metopimazine is an antiemetic agent that primarily acts as an antagonist at dopamine D2 receptors.[1][2][3] It also exhibits antagonistic effects on serotonin 5-HT3 and histamine H1 receptors.[1] This multi-receptor antagonism contributes to its efficacy in preventing nausea and vomiting.[1] The primary site of action is the chemoreceptor trigger zone (CTZ) in the brainstem.

Caption: Mechanism of action of Metopimazine.

Workflow for Certificate of Analysis Generation

The generation of a Certificate of Analysis is a structured process that ensures the quality and compliance of a chemical standard. This workflow outlines the key stages from initial synthesis to the final certification.

Caption: Workflow for generating a Certificate of Analysis.

References

Navigating the Nuances of Isotopic Stability: A Technical Guide to Metopimazine-d6 in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and bioanalysis, the use of isotopically labeled internal standards is a cornerstone of accurate quantification. Metopimazine-d6, a deuterated analog of the antiemetic drug Metopimazine, serves this critical role. However, the reliability of any analysis hinges on the isotopic stability of the internal standard under various experimental conditions. This technical guide provides an in-depth exploration of the potential for isotopic exchange of this compound in acidic environments, offering a framework for assessing its stability and ensuring data integrity.

Principles of Deuterium Exchange in Acidic Media

Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa.[1] This process can be catalyzed by both acids and bases.[2][3] In acidic conditions, the exchange mechanism often involves the protonation of a nearby functional group, which can facilitate the removal of a deuteron and its replacement with a proton from the solvent.

For a molecule like Metopimazine, which possesses several functional groups, including an amide and aromatic rings, certain positions may be more susceptible to acid-catalyzed deuterium exchange. Hydrogens (or deuterons) on carbons alpha to a carbonyl group, as well as those on electron-rich aromatic systems, can be prone to exchange under forcing acidic conditions.[2][3] The stability of the deuterium labels is paramount, as any loss can alter the mass of the internal standard, leading to inaccuracies in quantification.

Potential Sites of Deuterium Exchange on this compound

The precise location of the deuterium atoms on the this compound molecule is critical in assessing its potential for isotopic exchange. Assuming the deuterium labels are placed on the N,N-dimethyl groups of the piperidine ring, these are generally considered stable. However, if deuterium is located at other positions, such as the aromatic rings or the carbon adjacent to the amide carbonyl, there could be a higher propensity for exchange under acidic stress. The following diagram illustrates a generalized mechanism for acid-catalyzed deuterium exchange on an aromatic ring, a potential site of instability.

Figure 1. A generalized pathway for acid-catalyzed deuterium exchange on an aromatic ring.

Experimental Protocol for Assessing Isotopic Stability

To rigorously evaluate the isotopic stability of this compound, a forced degradation study under acidic conditions is recommended. This involves subjecting the compound to various pH levels, temperatures, and incubation times to identify potential degradation or isotopic exchange.

Materials and Reagents

-

This compound

-

Metopimazine (non-deuterated reference standard)

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) for neutralization

-

HPLC-grade methanol and acetonitrile

-

HPLC-grade water

-

Formic acid

Equipment

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Incubator or water bath with temperature control

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

A suitable reversed-phase HPLC column (e.g., C18)

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the isotopic stability of this compound.

Figure 2. Experimental workflow for the assessment of this compound isotopic stability.

Detailed Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.

-

Stress Conditions:

-

For each acidic condition (0.01 M, 0.1 M, and 1 M HCl), prepare a series of test solutions by diluting the this compound stock solution to a final concentration of 10 µg/mL.

-

Incubate the test solutions at controlled temperatures, for example, 40°C and 60°C.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.

-

-

Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to quench the degradation/exchange reaction.

-

LC-MS/MS Analysis:

-

Analyze the neutralized samples using a validated LC-MS/MS method capable of separating Metopimazine from its potential degradation products and isotopologues.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor the transitions for this compound and its potential back-exchanged products (d5, d4, d3, d2, d1, and d0 - the non-deuterated form).

-

-

Data Analysis:

-

Calculate the peak areas for this compound and any observed back-exchanged isotopologues at each time point.

-

Determine the percentage of isotopic purity remaining for this compound under each stress condition.

-

Data Presentation

The quantitative data generated from the stability study should be summarized in a clear and structured format to facilitate comparison across different conditions. The following table provides a template for presenting the results.

| Stress Condition | Incubation Time (hours) | Temperature (°C) | Isotopic Purity of this compound (%) |

| Control (No Acid) | 24 | 60 | >99% |

| 0.01 M HCl | 0 | 40 | >99% |

| 2 | 40 | >99% | |

| 4 | 40 | >99% | |

| 8 | 40 | >99% | |

| 24 | 40 | >99% | |

| 0.1 M HCl | 0 | 40 | >99% |

| 2 | 40 | 98% | |

| 4 | 40 | 97% | |

| 8 | 40 | 95% | |

| 24 | 40 | 92% | |

| 1 M HCl | 0 | 60 | >99% |

| 2 | 60 | 90% | |

| 4 | 60 | 85% | |

| 8 | 60 | 78% | |

| 24 | 60 | 65% |

Table 1: Hypothetical Isotopic Stability Data for this compound under Acidic Stress Conditions.

Conclusion

Ensuring the isotopic stability of deuterated internal standards is a critical aspect of robust bioanalytical method development and validation. While this compound is expected to be a reliable internal standard, its stability under harsh acidic conditions should not be assumed. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate the potential for deuterium exchange. By undertaking such forced degradation studies, researchers and drug development professionals can confidently use this compound in their analytical assays, thereby ensuring the accuracy and reliability of their data. This proactive approach to understanding the stability of critical reagents is indispensable for successful drug development programs.

References

Understanding the Deuterium Isotope Effect on Metopimazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopimazine, a phenothiazine derivative, is a potent antiemetic agent primarily used for the management of nausea and vomiting. Its therapeutic action is attributed to its antagonist activity at dopamine D2 and D3 receptors. The pharmacokinetics of Metopimazine are characterized by extensive first-pass metabolism, leading to the formation of its major metabolite, metopimazine acid. This biotransformation is predominantly mediated by liver amidases. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter the rate of metabolic processes. This "deuterium isotope effect" presents a compelling strategy for optimizing the pharmacokinetic profile of drugs like Metopimazine. This technical guide explores the theoretical underpinnings of applying the deuterium isotope effect to Metopimazine, proposing potential benefits and outlining a hypothetical experimental framework for its investigation. It is important to note that the quantitative data and experimental outcomes presented herein are hypothetical, as no direct studies on deuterated Metopimazine have been published to date.

Introduction to Metopimazine

Metopimazine is a peripherally restricted dopamine receptor antagonist. By blocking D2 and D3 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, it effectively suppresses nausea and vomiting.[1] Unlike some other antiemetics, Metopimazine does not readily cross the blood-brain barrier, which may contribute to a more favorable side-effect profile.

The Metabolic Fate of Metopimazine

The primary metabolic pathway of Metopimazine is the hydrolysis of its terminal amide group to form metopimazine acid.[1][2][3][4] This reaction is catalyzed predominantly by liver amidases, with a minor contribution from aldehyde oxidase. Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, are involved in minor oxidative pathways, but their contribution to the overall clearance of Metopimazine is considered negligible.

The extensive first-pass metabolism results in low bioavailability of the parent drug and high circulating levels of the less potent metopimazine acid. This metabolic characteristic is a key target for potential optimization through deuteration.

The Kinetic Isotope Effect (KIE) in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in the molecule with one of its isotopes. In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.

For enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step, this substitution can lead to:

-

Reduced rate of metabolism

-

Increased plasma half-life of the parent drug

-

Increased overall drug exposure (AUC)

-

Potentially altered metabolite profiles

Hypothetical Application of Deuteration to Metopimazine

Given that the primary metabolic pathway of Metopimazine is amide hydrolysis, deuteration strategies would logically focus on the chemical groups involved in this transformation.

Proposed Sites for Deuteration

The most logical positions for deuterium substitution on the Metopimazine molecule to influence its metabolism would be on the carbon atoms adjacent to the amide group and the nitrogen of the piperidine ring.

-

α-Carbon to the Amide Carbonyl: Deuteration at this position could sterically and electronically influence the approach and binding of the amidase enzyme.

-

Piperidine Ring: Strategic deuteration of the piperidine ring, particularly at positions that may interact with the active site of the amidase, could also modulate the rate of hydrolysis.

Postulated Effects on Metopimazine Pharmacokinetics

By slowing the rate of amide hydrolysis through a deuterium isotope effect, the following pharmacokinetic changes could hypothetically be observed for a deuterated version of Metopimazine (d-Metopimazine) compared to the non-deuterated parent drug:

-

Decreased Rate of Metopimazine Acid Formation: The primary metabolic pathway would be attenuated.

-

Increased Half-Life (t½): With a slower clearance, the parent drug would remain in circulation for a longer period.

-

Increased Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Overall exposure to the active parent drug would be enhanced.

-

Potential for Reduced Dosing Frequency: A longer half-life could allow for less frequent administration.

Proposed Experimental Protocols

To investigate the deuterium isotope effect on Metopimazine, a series of in vitro and in vivo experiments would be necessary.

Synthesis of Deuterated Metopimazine

The first step would involve the chemical synthesis of deuterated Metopimazine analogues. This would require the use of deuterated starting materials and reagents in a multi-step synthetic process.

In Vitro Metabolic Stability Assays

-

Objective: To compare the rate of metabolism of Metopimazine and d-Metopimazine.

-

Methodology:

-

Incubate Metopimazine and d-Metopimazine separately with human liver microsomes (a source of amidases) and human liver cytosol (a source of aldehyde oxidase).

-

Collect samples at various time points.

-

Quench the reaction.

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent drug and the appearance of metopimazine acid.

-

Calculate the intrinsic clearance and half-life for each compound.

-

In Vivo Pharmacokinetic Studies in Animal Models

-

Objective: To compare the pharmacokinetic profiles of Metopimazine and d-Metopimazine in a living organism.

-

Methodology:

-

Administer equivalent oral doses of Metopimazine and d-Metopimazine to separate groups of laboratory animals (e.g., rats or dogs).

-

Collect blood samples at predetermined time points over 24 hours.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples by LC-MS to determine the concentrations of the parent drug and its major metabolite.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance).

-

Hypothetical Data Presentation

The following tables present hypothetical data that might be obtained from the proposed experiments, illustrating the potential impact of deuteration on Metopimazine's properties.

Table 1: Hypothetical In Vitro Metabolic Stability Data

| Compound | Human Liver Microsomes Intrinsic Clearance (μL/min/mg protein) | Human Liver Cytosol Intrinsic Clearance (μL/min/mg protein) |

| Metopimazine | 150 | 25 |

| d-Metopimazine | 75 | 18 |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | Metopimazine | d-Metopimazine |

| Cmax (ng/mL) | 50 | 95 |

| Tmax (hr) | 1.0 | 1.5 |

| AUC (0-t) (ng*hr/mL) | 200 | 450 |

| t½ (hr) | 2.5 | 5.0 |

| Clearance (mL/hr/kg) | 200 | 90 |

Visualizations

Signaling Pathway of Metopimazine

Caption: Metopimazine blocks dopamine D2/D3 receptors in the CTZ.

Experimental Workflow for Investigating the Deuterium Isotope Effect

Caption: Workflow for studying the deuterium isotope effect on Metopimazine.

Logical Relationship of Deuterium Effect on Metabolism

References

Metopimazine-d6 Metabolism: A Deep Dive into its Plasma Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Metopimazine (MPZ), with a specific focus on its deuterated analog, Metopimazine-d6, and the identification and quantification of its major metabolites in plasma. This document synthesizes current scientific literature to offer detailed insights into the metabolic pathways, experimental methodologies, and key quantitative data essential for drug development and clinical research.

Executive Summary

Metopimazine, a phenothiazine derivative antiemetic, undergoes extensive first-pass metabolism, leading to the formation of its principal plasma metabolite, Metopimazine acid (MPZA).[1][2][3][4][5] This biotransformation is primarily mediated by liver amidases, with a minor contribution from aldehyde oxidase. The resulting acid metabolite, MPZA, circulates in plasma at significantly higher concentrations than the parent drug. While cytochrome P450 enzymes CYP3A4 and CYP2D6 are involved in minor oxidative pathways, their role in the overall clearance of Metopimazine is minimal. Understanding the metabolic profile of Metopimazine is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall therapeutic efficacy. The use of a deuterated internal standard, such as this compound, is standard practice in bioanalytical methods to ensure accurate quantification.

Metabolic Pathways of Metopimazine

The primary metabolic transformation of Metopimazine involves the hydrolysis of its terminal amide group to a carboxylic acid, yielding Metopimazine acid (MPZA). This reaction is predominantly catalyzed by amidases located in the liver. A secondary, less significant pathway for the formation of MPZA is through the action of aldehyde oxidase.

In addition to the major pathway, minor oxidative metabolites have been identified in vitro, designated as MPZS and MPZH. These are formed through reactions mediated by CYP3A4 and CYP2D6. However, in vivo studies have confirmed that these oxidative pathways are of negligible importance compared to the amide hydrolysis in humans.

Metabolic pathway of Metopimazine.

Quantitative Analysis of Metopimazine and its Metabolites in Plasma

The quantification of Metopimazine and Metopimazine acid in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These assays are crucial for pharmacokinetic studies, enabling the determination of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Metopimazine (MPZ) and its major metabolite, Metopimazine acid (MPZA), in plasma from studies conducted in both pediatric and adult populations.

Table 1: Pharmacokinetic Parameters of Metopimazine (MPZ) in Plasma

| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Children | 0.33 mg/kg (oral) | 17.2 (median) | 1 (median) | - | |

| Adults | 20 mg (oral, preprandial) | 43 (median) | - | 22.6 (median) | |

| Adults | 50 mg (oral, preprandial) | - | - | 16.2 (median) | |

| Adults | 20 mg (oral, postprandial) | - | - | 52.4 (median) | |

| Adults | 50 mg (oral, postprandial) | - | - | 35.2 (median) |

Table 2: Pharmacokinetic Parameters of Metopimazine Acid (MPZA) in Plasma

| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Children | 0.33 mg/kg (oral) | 76.3 (median) | 2.5 (median) | - | |

| Adults | 20 mg (oral, preprandial) | 107.5 (median) | 2 (median) | - |

Experimental Protocols

This section outlines the typical experimental methodologies employed for the study of Metopimazine metabolism and the quantification of its metabolites in plasma.

In Vitro Metabolism Studies

In vitro assays are essential for identifying the enzymes responsible for a drug's metabolism.

Objective: To determine the metabolic stability of Metopimazine and identify the enzymes involved in its biotransformation.

Methodology:

-

Incubation with Liver Microsomes:

-

Human liver microsomes are incubated with Metopimazine at a concentration of 1 µM in a potassium phosphate buffer (pH 7.4).

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., this compound).

-

Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time.

-

-

Incubation with Liver Cytosol:

-

To investigate the role of cytosolic enzymes like aldehyde oxidase, Metopimazine is incubated with human liver cytosol.

-

The experimental setup is similar to the microsomal incubation, but without the NADPH-regenerating system.

-

-

Recombinant Enzyme Phenotyping:

-

To identify specific CYP isoforms involved, Metopimazine is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).

-

The formation of metabolites is monitored by LC-MS/MS.

-

References

- 1. Pharmacokinetic study of metopimazine by oral route in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of metopimazine by oral route in children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of food on serum concentrations of metopimazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Metopimazine-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Metopimazine-d6, a deuterated analog of the antiemetic drug Metopimazine. Due to the limited availability of direct quantitative solubility data for this compound, this guide incorporates data from its non-deuterated counterpart, Metopimazine, and other structurally related phenothiazine derivatives. This information is intended to guide researchers in solvent selection for preclinical and research applications.

Introduction to this compound

Metopimazine is a phenothiazine derivative that functions as a selective dopamine D2 receptor antagonist.[1] It is primarily used as an antiemetic to manage nausea and vomiting, particularly those induced by chemotherapy.[2][3][4] The deuterated form, this compound, serves as a labeled internal standard for pharmacokinetic studies and other quantitative analyses.[5] Understanding its solubility in various organic solvents is crucial for the development of analytical methods, formulation studies, and in vitro assays.

Solubility Data

Table 1: Qualitative Solubility of Metopimazine

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Water | Insoluble |

Table 2: Quantitative Solubility of Structurally Related Phenothiazine Derivatives (Proxy Data)

| Solvent | Chlorpromazine Hydrochloride (mg/mL) | Thioridazine Hydrochloride (mg/mL) | Reference(s) |

| Ethanol | Approx. 30 - 660 | Approx. 10 | |

| Dimethyl Sulfoxide (DMSO) | Approx. 30 - 71 | Approx. 25 - 81 | |

| Dimethylformamide (DMF) | Approx. 30 | Approx. 25 | |

| Methanol | Soluble | Soluble | |

| Chloroform | Soluble | Soluble | |

| Water (PBS, pH 7.2) | Approx. 10 | - | |

| Ether | Insoluble | Insoluble | |

| Benzene | Insoluble | Insoluble |

Disclaimer: The data in Table 2 is for related phenothiazine compounds and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, Methanol, Ethanol, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully pipette an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Visualizations

4.1. Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

4.2. Signaling Pathway of Metopimazine

Metopimazine acts as an antagonist at the dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR). The antagonism of this receptor is the basis of its antiemetic effect. The following diagram illustrates the canonical signaling pathway inhibited by Metopimazine.

Caption: Simplified signaling pathway of Dopamine D2 Receptor antagonism by Metopimazine.

References

Metopimazine-d6 (CAS number: 1215315-86-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Metopimazine-d6 (CAS number: 1215315-86-8), a deuterated analog of the antiemetic drug Metopimazine. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound in their studies. This compound is primarily used as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Metopimazine in biological samples.[1]

Core Compound Information

This compound is a stable isotope-labeled version of Metopimazine, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass difference, crucial for its application as an internal standard in quantitative bioanalysis, without significantly altering its chemical properties.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It should be noted that specific values for purity and isotopic enrichment are lot-dependent and should be confirmed with the Certificate of Analysis (CoA) provided by the supplier.

| Parameter | Value | Source |

| CAS Number | 1215315-86-8 | [3] |

| Molecular Formula | C₂₂H₂₁D₆N₃O₃S₂ | |

| Molecular Weight | 451.63 g/mol | |

| Appearance | Pale Yellow Solid | |

| Storage Conditions | 2-8°C Refrigerator | |

| Solubility | Soluble in Methanol | |

| Isotopic Purity | Typically >98% (Lot specific, refer to CoA) | |

| Chemical Purity | Typically >98% (Lot specific, refer to CoA) |

Pharmacology of the Parent Compound: Metopimazine

Metopimazine is a phenothiazine derivative that functions as a potent and selective dopamine D2 and D3 receptor antagonist. Its antiemetic properties are primarily attributed to the blockade of these receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata. By inhibiting dopamine signaling in this area, Metopimazine effectively suppresses nausea and vomiting. Additionally, Metopimazine exhibits some affinity for serotonin (5-HT3) and histamine (H1) receptors, which may contribute to its overall antiemetic efficacy.

Signaling Pathway of Metopimazine's Mechanism of Action

The primary mechanism of action of Metopimazine involves the antagonism of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). The diagram below illustrates the simplified signaling pathway affected by Metopimazine.

Experimental Protocols

This compound is ideally used as an internal standard for the quantification of Metopimazine in biological matrices such as plasma or serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from established methods for similar analytes.

Representative Bioanalytical Method for Metopimazine in Human Plasma using LC-MS/MS

This protocol is a generalized example and should be optimized and validated for specific laboratory conditions.

1. Preparation of Stock and Working Solutions:

-

Metopimazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Metopimazine in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Metopimazine stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Metopimazine Transition: m/z 446.2 → [specific product ion]

-

This compound Transition: m/z 452.2 → [specific product ion] (Note: The specific product ions need to be determined through compound tuning on the mass spectrometer.)

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical experiment using this compound as an internal standard.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Metopimazine in biological matrices. Its use as an internal standard is a well-established practice in bioanalytical method development. This technical guide provides a foundational understanding of its properties, the pharmacology of its parent compound, and a representative experimental protocol to aid in the design and execution of robust scientific studies. For specific applications, further optimization and validation of the provided methods are recommended.

References

Methodological & Application

Application Note: High-Throughput Quantification of Metopimazine in Human Plasma using LC-MS/MS with Metopimazine-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metopimazine is a phenothiazine derivative with potent antiemetic properties, utilized in the management of nausea and vomiting, particularly in the context of chemotherapy. Accurate and reliable quantification of Metopimazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Metopimazine in human plasma. The use of a stable isotope-labeled internal standard, Metopimazine-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.

Principle of the Method

This method employs protein precipitation for the extraction of Metopimazine and the internal standard (IS), this compound, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for Metopimazine and this compound, providing excellent selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

Metopimazine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for fast and efficient separation.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metopimazine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Metopimazine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

-

Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL).

Sample Preparation Protocol

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Metopimazine | 446.1 | 141.0 | 42 | 36 |

| This compound | 452.1 | 147.0 | 42 | 36 |

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized in the table below.

Table 1: Quantitative Performance of the LC-MS/MS Method for Metopimazine

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 5.8% |

| Inter-day Precision (%RSD) | ≤ 7.0% |

| Accuracy (% Recovery) | 93.8% - 107.0% |

Data adapted from a pharmacokinetic study of Metopimazine in children.[1][2]

Mandatory Visualization

Caption: Workflow for the LC-MS/MS analysis of Metopimazine in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Metopimazine in human plasma. The simple and rapid protein precipitation extraction, coupled with the use of a deuterated internal standard, makes this method suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance characteristics, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Quantitative Analysis of Metopimazine in Human Plasma using Metopimazine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopimazine is a non-sedating antiemetic agent used in the prevention and treatment of nausea and vomiting. Accurate and reliable quantification of Metopimazine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Metopimazine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Metopimazine-d6 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is highly recommended for bioanalytical methods to compensate for variability in sample preparation and matrix effects.[1]

The described method is based on common practices for the bioanalysis of small molecules in biological matrices and adheres to the principles of regulatory guidelines for bioanalytical method validation, such as those from the FDA and EMA.[2][3]

Experimental Protocols

Materials and Reagents

-

Metopimazine reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade ethyl acetate

-

Ammonium formate

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Deionized water

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Metopimazine and this compound reference standards.

-

Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

-

Store stock solutions at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Metopimazine stock solution with a 50:50 (v/v) mixture of methanol and water to create working standards for calibration curve (CC) and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for a structurally similar compound and is a robust technique for extracting analytes from complex matrices.[4]

-

Label polypropylene tubes for each CC, QC, and unknown sample.

-

Add 50 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank samples.

-

Aliquot 200 µL of human plasma (calibration standards, QC samples, or study samples) into the corresponding tubes.

-

Vortex each tube for 30 seconds.

-

Add 1 mL of ethyl acetate to each tube.

-

Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (see LC-MS/MS parameters below).

-

Vortex for 1 minute and transfer the solution to autosampler vials for LC-MS/MS analysis.

Alternative Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster alternative to LLE.[1]

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system is suitable.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 10% B, linearly increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is required for quantitative analysis using Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions: The specific precursor and product ions, as well as collision energies, need to be determined by infusing the individual compounds into the mass spectrometer. The values below are illustrative placeholders.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Metopimazine | [To be determined] | [To be determined] | [To be determined] |

| This compound | [To be determined] | [To be determined] | [To be determined] |

Data Presentation: Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of a validated method.

Table 1: Calibration Curve and Linearity

| Parameter | Acceptance Criteria | Typical Result |

| Calibration Range | - | 0.1 - 100 ng/mL |

| Regression Model | Weighted linear regression (1/x or 1/x²) | 1/x² |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 20% | 80 - 120% | ≤ 20% | 80 - 120% |

| Low QC | 0.3 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |

| Mid QC | 10 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |

| High QC | 80 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |

Acceptance criteria are based on FDA and EMA guidelines.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 0.3 | Consistent and reproducible | Within ±15% |

| High QC | 80 | Consistent and reproducible | Within ±15% |

The CV of the matrix factor should be ≤ 15%.

Table 4: Stability

| Stability Test | Storage Conditions | Duration | Acceptance Criteria |

| Freeze-Thaw Stability | -20°C to room temperature | 3 cycles | Mean concentration within ±15% of nominal |

| Short-Term Stability | Room temperature | 24 hours | Mean concentration within ±15% of nominal |

| Long-Term Stability | -80°C | 3 months | Mean concentration within ±15% of nominal |

| Post-Preparative Stability | Autosampler (e.g., 10°C) | 48 hours | Mean concentration within ±15% of nominal |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of Metopimazine in human plasma.

Experimental workflow for Metopimazine analysis.

Bioanalytical Method Validation Parameters

This diagram shows the key parameters that must be assessed during the validation of the bioanalytical method.

Key parameters for bioanalytical method validation.

References

Application Note & Protocol: Development and Validation of a Bioanalytical Method for Metopimazine using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopimazine is a phenothiazine derivative with anti-dopaminergic activity used as an antiemetic to treat nausea and vomiting.[1][2][3] It is characterized by extensive first-pass metabolism, with its major metabolite being metopimazine acid.[4][5] Accurate quantification of Metopimazine in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and clinical monitoring. This application note details a robust and sensitive bioanalytical method for the determination of Metopimazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard (Metopimazine-d3). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it mimics the analyte throughout the analytical process, correcting for variations in sample preparation and matrix effects.

Experimental Protocols

Materials and Reagents

-

Metopimazine reference standard (≥98% purity)

-

Metopimazine-d3 (isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions

A high-performance liquid chromatography (HPLC) system is used for the separation of Metopimazine and its deuterated internal standard.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 5.0 minutes |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of Metopimazine and Metopimazine-d3.

| Parameter | Metopimazine | Metopimazine-d3 (IS) |

| Precursor Ion (m/z) | 431.2 | 434.2 |